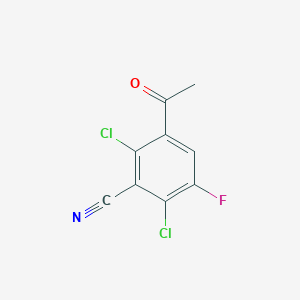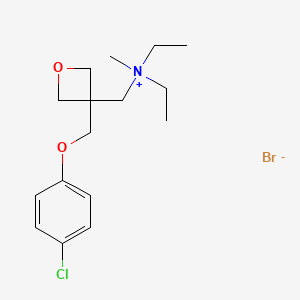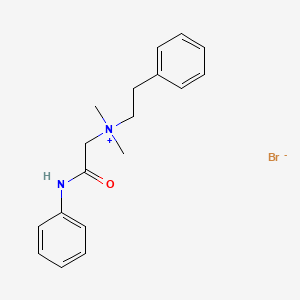
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C18H23BrN2O. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenethylamine with phenyl isocyanate, followed by quaternization with methyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation reactions can produce corresponding oxidized derivatives.
Applications De Recherche Scientifique
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium bromide
Uniqueness
What sets Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide apart from these similar compounds is its specific chemical structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly useful in applications where these properties are critical.
Propriétés
Numéro CAS |
3131-75-7 |
|---|---|
Formule moléculaire |
C18H23BrN2O |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
(2-anilino-2-oxoethyl)-dimethyl-(2-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C18H22N2O.BrH/c1-20(2,14-13-16-9-5-3-6-10-16)15-18(21)19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H |
Clé InChI |
DMAQJKVRHQMEHB-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
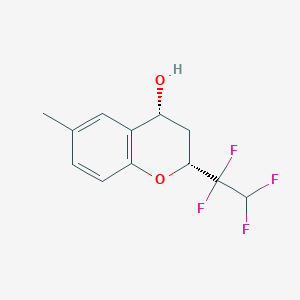
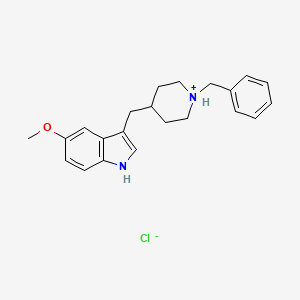
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
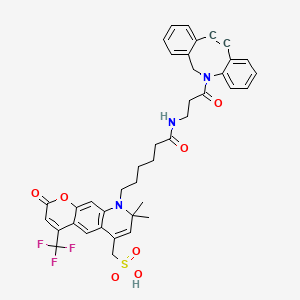
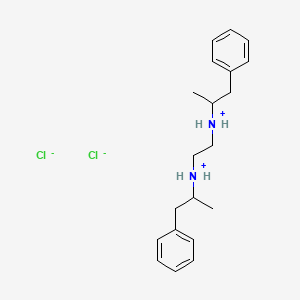

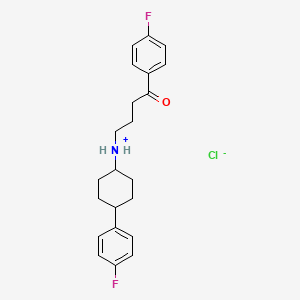
![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)

